molecular formula C12H20ClN B2507029 1-(2-Tert-butylphenyl)-N-methylmethanamine;hydrochloride CAS No. 2375262-07-8

1-(2-Tert-butylphenyl)-N-methylmethanamine;hydrochloride

Cat. No. B2507029
CAS RN: 2375262-07-8
M. Wt: 213.75
InChI Key: UQODRNRDUHFILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction processes. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was achieved through a three-step process starting from commercially available 4-fluoro-2-methoxy-5-nitroaniline, with an overall yield of 81% . Another example is the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, which was prepared by a condensation reaction in methanol using magnesium sulfate as a drying agent .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine was determined by X-ray diffraction, revealing a dimer linked by intermolecular hydrogen bonds . Similarly, the N-pyrazolyl imine compound was fully characterized by IR, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

The tert-butyl group in these compounds is often involved in reactions as a protective group or as part of the active structure influencing the reactivity. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate, and these sulfones behaved as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are closely related to their molecular structures. The crystal structure analysis provides information on the density and molecular geometry, which can influence the compound's solubility, melting point, and other physical properties. For example, the compound with a crystal structure reported in paper has a density of 1.320 Mg/m^3 and forms a dimer through hydrogen bonding, which could affect its solubility and stability.

Scientific Research Applications

Research Applications

  • Synthesis and Characterization of Transition Metal Complexes

    • Research by Sarkar et al. (2008) explored the synthesis and characterization of a Mo(IV) complex using a terphenyl pincer precursor related to 1-(2-Tert-butylphenyl)-N-methylmethanamine. This study contributes to understanding the applications of such compounds in coordination chemistry.
  • Liposomal Nanoparticles Incorporation for Drug Delivery

    • A study by Koutsoulas et al. (2014) discussed the incorporation of terbinafine hydrochloride, structurally related to 1-(2-Tert-butylphenyl)-N-methylmethanamine, into liposomal nanoparticles. This research provides insights into drug delivery systems and controlled drug release mechanisms.
  • Synthesis of Sterically Encumbered Systems for Phosphorus Centers

    • Research by Shah et al. (2000) involved the synthesis of compounds with two p-phenylene-bridged phosphorus centers using sterically demanding ligands like 1-(2-Tert-butylphenyl)-N-methylmethanamine. This contributes to the field of phosphorus chemistry and the development of novel materials.
  • Crystal and Molecular Structure Analysis

    • The work of Fernández-castaño et al. (1995) on the X-ray crystal and molecular structure of a related compound provides insights into molecular interactions and structure, important for understanding chemical reactivity and properties.
  • Cyclometalation and N-Demethylation Reactivity Pathways

    • A study by Yap et al. (2014) investigated the reactivity of substituted N,N-dimethylethanamines (structurally similar to 1-(2-Tert-butylphenyl)-N-methylmethanamine) with PdII ions, providing valuable information on cyclometalation and C–N cleavage in organic synthesis.
  • Proton Magnetic Spectroscopic Analysis

    • Hanna and Lau-cam (1984) conducted a study using proton magnetic spectroscopy for the analysis of diphenhydramine hydrochloride, which can be applied to similar compounds like 1-(2-Tert-butylphenyl)-N-methylmethanamine for pharmaceutical analysis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used . For example, if the compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties . For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound has promising biological activity, it could be studied further as a potential drug .

properties

IUPAC Name

1-(2-tert-butylphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-12(2,3)11-8-6-5-7-10(11)9-13-4;/h5-8,13H,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQODRNRDUHFILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.